N'-[4-[(2,5-dichlorophenoxy)methyl]benzoyl]-3-(1,1,2,2-tetrafluoroethoxy)benzohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-{4-[(2,5-dichlorophenoxy)methyl]benzoyl}-3-(1,1,2,2-tetrafluoroethoxy)benzohydrazide is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of dichlorophenoxy, benzoyl, and tetrafluoroethoxy groups, which contribute to its distinct reactivity and applications in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-{4-[(2,5-dichlorophenoxy)methyl]benzoyl}-3-(1,1,2,2-tetrafluoroethoxy)benzohydrazide typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:
Formation of Dichlorophenoxy Intermediate: This step involves the reaction of 2,5-dichlorophenol with a suitable methylating agent to form the dichlorophenoxy intermediate.
Benzoylation: The intermediate is then subjected to benzoylation using benzoyl chloride in the presence of a base such as pyridine to form the benzoyl derivative.
Hydrazide Formation: The final step involves the reaction of the benzoyl derivative with hydrazine hydrate to form the desired benzohydrazide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N’-{4-[(2,5-dichlorophenoxy)methyl]benzoyl}-3-(1,1,2,2-tetrafluoroethoxy)benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing
Eigenschaften
Molekularformel |
C23H16Cl2F4N2O4 |
---|---|
Molekulargewicht |
531.3g/mol |
IUPAC-Name |
N'-[4-[(2,5-dichlorophenoxy)methyl]benzoyl]-3-(1,1,2,2-tetrafluoroethoxy)benzohydrazide |
InChI |
InChI=1S/C23H16Cl2F4N2O4/c24-16-8-9-18(25)19(11-16)34-12-13-4-6-14(7-5-13)20(32)30-31-21(33)15-2-1-3-17(10-15)35-23(28,29)22(26)27/h1-11,22H,12H2,(H,30,32)(H,31,33) |
InChI-Schlüssel |
UWZQNOTUVYUPJW-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)OC(C(F)F)(F)F)C(=O)NNC(=O)C2=CC=C(C=C2)COC3=C(C=CC(=C3)Cl)Cl |
Kanonische SMILES |
C1=CC(=CC(=C1)OC(C(F)F)(F)F)C(=O)NNC(=O)C2=CC=C(C=C2)COC3=C(C=CC(=C3)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.